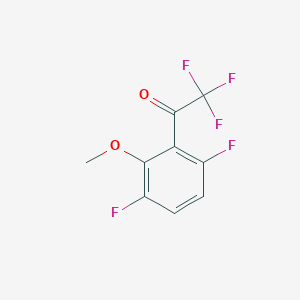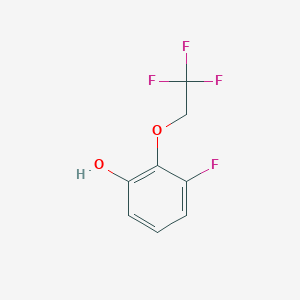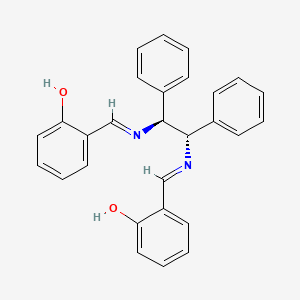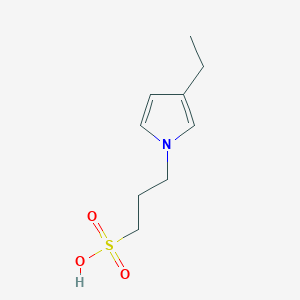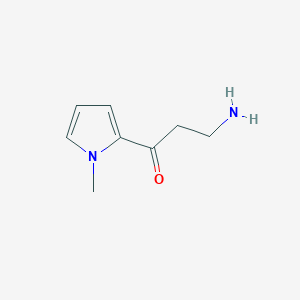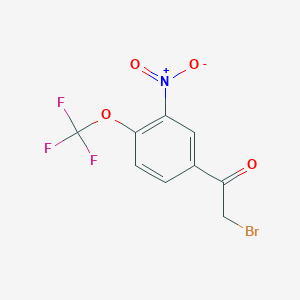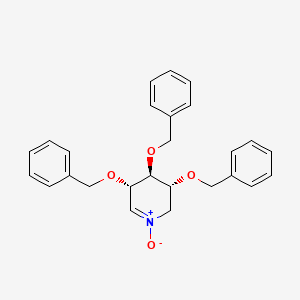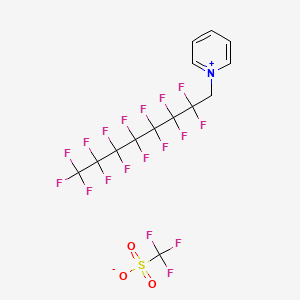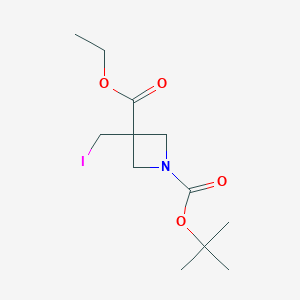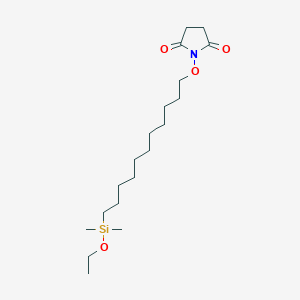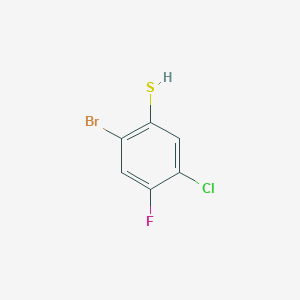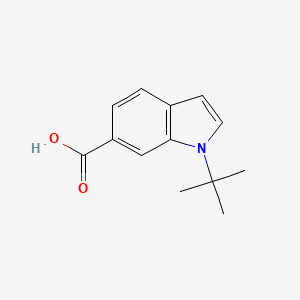
1-(tert-Butyl)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-indole-6-carboxylic acid typically involves the introduction of the tert-butyl group into the indole ring. One common method is the reaction of indole-6-carboxylic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds.
Scientific Research Applications
1-(tert-Butyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The indole ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules such as proteins and nucleic acids .
Comparison with Similar Compounds
1H-indole-6-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.
tert-Butyl-substituted indoles: Compounds such as tert-butyl-indole-3-carboxylic acid and tert-butyl-indole-2-carboxylic acid share structural similarities but differ in the position of the tert-butyl group.
Uniqueness: 1-(tert-Butyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the tert-butyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-tert-butylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)14-7-6-9-4-5-10(12(15)16)8-11(9)14/h4-8H,1-3H3,(H,15,16) |
InChI Key |
RWDUHTPOODSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


